molecular formula C18H16ClN3O4 B11388766 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11388766
M. Wt: 373.8 g/mol
InChI Key: SDBMGAALODYGMH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenoxy group, a methoxy-substituted phenyl group, and an oxadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties may make it suitable for use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups, along with the oxadiazole ring, contribute to its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid sodium salt: This compound shares the chloro and methylphenoxy groups but lacks the oxadiazole ring and methoxyphenyl group.

    3-chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of the oxadiazole ring.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring and the combination of chloro and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H16ClN3O4/c1-11-9-14(7-8-15(11)19)25-10-16(23)20-18-17(21-26-22-18)12-3-5-13(24-2)6-4-12/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

SDBMGAALODYGMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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